molecular formula C11H21NO2 B2553658 Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate CAS No. 2169127-80-2

Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate

Cat. No.: B2553658
CAS No.: 2169127-80-2
M. Wt: 199.294
InChI Key: INGGYHFIGJAGOF-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate typically involves the reaction of 3,3-dimethylpyrrolidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for specific enzymes or receptors. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,3-dimethylpyrrolidine-1-carboxylate
  • Tert-butyl 3,3-dimethylpyrrolidine-2-carboxamide
  • Tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific steric and electronic properties conferred by the tert-butyl group and the pyrrolidine ring. These properties make it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

tert-butyl 3,3-dimethylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)8-11(4,5)6-7-12-8/h8,12H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGGYHFIGJAGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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